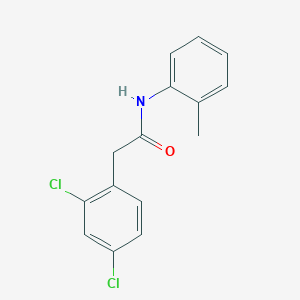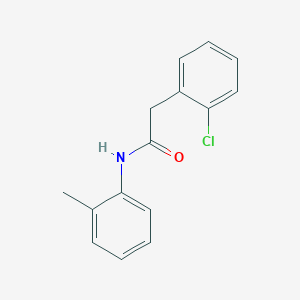
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide, also known as BAY-678, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, the focus of
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the disruption of protein-protein interactions. Specifically, it has been shown to bind to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the activation of the p53 pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. Physiologically, it has been shown to decrease tumor growth in animal models of cancer. Additionally, it has been reported to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its specificity for the MDM2-p53 interaction makes it a valuable tool for studying this pathway. However, one limitation is its relatively high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies on its mechanism of action could lead to the development of more potent inhibitors of protein-protein interactions. Finally, studies on the pharmacokinetics and toxicity of N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide could pave the way for its use in clinical trials.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-bromo-3-methyl aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified using column chromatography or recrystallization. This method has been reported to yield N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide with a purity of up to 99%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest is its potential as an inhibitor of protein-protein interactions. It has been reported to inhibit the interaction between the proteins MDM2 and p53, which are involved in the regulation of cell growth and apoptosis. This inhibition has been shown to induce apoptosis in cancer cells, making N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide a potential anti-cancer agent.
Eigenschaften
Produktname |
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
Molekularformel |
C13H11BrFNO2S |
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-7-11(5-6-13(9)14)16-19(17,18)12-4-2-3-10(15)8-12/h2-8,16H,1H3 |
InChI-Schlüssel |
HTCVGPPNVUTSMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)





